![molecular formula C28H22N2O2S2 B2944713 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide CAS No. 325988-59-8](/img/structure/B2944713.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide
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Overview
Description
Benzothiazole is a bicyclic compound and is part of many synthetic and natural products . Benzothiophene is a heterocyclic compound also known as thianaphthene. It’s a sulfur analog of naphthalene and is often used as a building block in pharmaceuticals and organic electronics .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole-based compounds can be analyzed using techniques like X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some are solids at room temperature, while others might be liquids. They can also vary in terms of solubility, melting point, and other properties .Scientific Research Applications
Antibacterial Agents
Compounds with a similar structure have been synthesized and tested as potential antibacterial agents . They have shown promising activity against both Gram-positive and Gram-negative bacterial strains .
Antifungal Agents
Benzothiazole derivatives, which are structurally similar to the compound , have been investigated for their antifungal properties .
Antiprotozoal Agents
Benzothiazole derivatives have also been studied for their potential as antiprotozoal agents .
Anticancer Agents
The compound has potential applications in cancer research. Benzothiazole derivatives have been found to exhibit remarkable anticancer activity .
Anti-inflammatory Agents
The compound can be used to study the expression of COX-2 and its role in various pathological conditions. It has potential applications as an anti-inflammatory agent.
PET Imaging Agent
The compound can be used as a PET imaging agent. This could be particularly useful in medical diagnostics and research.
Fluorescent Probe
The compound can be used as a fluorescent probe. This could be useful in various scientific experiments, particularly those involving the study of cellular processes.
Antitumor Agents
The compound has potential applications as an antitumor agent. This could be particularly useful in the development of new cancer treatments.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized benzothiazole-arylamide compounds .
Result of Action
Certain benzothiazole-arylamide compounds have shown promising activity against staphylococcus aureus, with minimum inhibitory concentration (mic) values in the range of 197–242 μM .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzothiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S2/c31-26(19-12-4-7-15-22(19)32-18-10-2-1-3-11-18)30-28-25(20-13-5-8-16-23(20)33-28)27-29-21-14-6-9-17-24(21)34-27/h1-4,6-7,9-12,14-15,17H,5,8,13,16H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJPJAKUHATOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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